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Abstract

Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin
A (CCK-A) receptor.[1] As a member of the glutaramic acid-derived class of CCK antagonists, it
has been instrumental as a pharmacological tool for investigating the physiological roles of
CCK-A receptors.[2] This document provides a comprehensive technical overview of
Lorglumide's chemical structure, physicochemical properties, and pharmacological
characteristics. It includes a summary of key quantitative data, detailed descriptions of relevant
experimental methodologies, and visualizations of the associated signaling pathways and
experimental workflows.

Chemical Structure and Identification

Lorglumide, with the IUPAC name 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-
oxopentanoic acid, is a synthetic small molecule.[1] Its structure features a dichlorobenzoyl
moiety linked to a glutamic acid derivative, with the gamma-carboxyl group amidated with
dipentylamine.
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Identifier Value

4-[(3,4-dichlorobenzoyl)amino]-5-

IUPAC Name ] ) i ]
(dipentylamino)-5-oxopentanoic acid

CAS Number 97964-56-2

Molecular Formula C22H32CI2N204

Molecular Weight 459.41 g/mol
CCCCCN(CCCCC)C(=0O)C(CCC(=0)O)NC(=0

SMILES ( )C(=0)C(CCC(=0)O)NC(=0)
C1=CC(=C(C=C1)CI)CI

InChl Key IEKOTSCYBBDIJC-UHFFFAOYSA-N

Physicochemical Properties

Lorglumide is typically supplied as a white to off-white solid powder. While experimentally
determined data for some properties are not readily available in the public domain, key
characteristics are summarized below.

Property Value Source

Not experimentally determined

Melting Point ) ] )

in available literature.
K Not experimentally determined
a

P in available literature.

Soluble in methanol and water
- ) ) LKT Labs, MedKoo
Solubility (as sodium salt). Soluble in

Biosciences
DMSO.

Pharmacological Properties

Lorglumide is a well-characterized antagonist of the CCK-A receptor, exhibiting competitive
and selective binding. Its pharmacological effects are primarily mediated through the inhibition
of CCK-A receptor signaling in various tissues.
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Mechanism of Action

Lorglumide acts as a competitive antagonist at the CCK-A receptor.[2] This means it binds to
the same site as the endogenous ligand, cholecystokinin (CCK), but does not activate the
receptor. By occupying the binding site, it prevents CCK from eliciting its physiological effects.
Schild plot analysis has confirmed the competitive nature of this antagonism.[3]

Potency and Selectivity

The potency of Lorglumide has been determined in various in vitro and in vivo systems. The
pA2 value, a measure of antagonist potency, has been reported to be approximately 7.31 in rat
pancreatic acini.[3] In guinea pig gallbladder, the pKB value, another measure of antagonist
affinity, was determined to be 7.59.[4] Lorglumide displays significant selectivity for the CCK-A
receptor over the CCK-B receptor.[1]

Parameter Value Tissue/Model

Rat pancreatic acini
PA2 7.31+0.45 (antagonism of caerulein-

induced amylase release)

Guinea-pig isolated gall

pKB 7.59
bladder
Inhibition of sincalide-induced
ICs0 (vs CCK-8) 0.11 mg/kg delay in gastric emptying in
rats
Pharmacodynamics

Lorglumide's antagonism of the CCK-A receptor leads to a range of physiological effects,
primarily related to the gastrointestinal system:

« Inhibition of Gallbladder Contraction: Lorglumide effectively blocks CCK-induced gallbladder
contraction.[2][5]

o Reduction of Pancreatic Secretion: It inhibits CCK-stimulated pancreatic enzyme secretion.

[2][3]
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o Gastrointestinal Motility: Lorglumide can reverse the delay in gastric emptying caused by
CCK agonists.[6]

e Pancreatic Growth: It has been shown to inhibit the trophic effects of CCK on the pancreas.

[7]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for Lorglumide is limited in publicly available
literature. However, studies on related glutaramic acid derivatives like proglumide and
dexloxiglumide provide some insights. Proglumide is rapidly absorbed orally, with the majority
excreted in the urine.[8] Dexloxiglumide, another CCK-A antagonist, is also rapidly absorbed
and primarily cleared by the liver, with metabolites excreted in feces and urine.[9] It is plausible
that Lorglumide follows a similar pattern of absorption and elimination, though specific studies
are required for confirmation. Lorglumide is reported to be active after oral administration.[2]

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq
and Gs protein pathways. Lorglumide, by blocking this receptor, inhibits these downstream
signaling cascades.

Gg-Mediated Pathway

Activation of the CCK-A receptor by CCK leads to the activation of the Gq alpha subunit. This,
in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG).
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular
calcium (Ca2*). DAG, along with elevated Ca2*, activates protein kinase C (PKC).
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Click to download full resolution via product page

Figure 1: Lorglumide's blockade of the Gg-mediated CCK-A receptor signaling pathway.

Gs-Mediated Pathway

The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl
cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates

protein kinase A (PKA).

Cell Membrane

Activates Activates
r Gs Protein Adenylyl Cyclase onverts
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Figure 2: Lorglumide's blockade of the Gs-mediated CCK-A receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of Lorglumide are crucial for
reproducibility. Below are generalized methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of Lorglumide for the CCK-A receptor.
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Preparation

1. Prepare Membranes 2. Prepare Radioligand 3. Prepare Lorglumide Solutions
(from CCK-A expressing cells/tissue) (e.g., 1#°I-CCK-8) (serial dilutions)

JRNPRRG 5

Inculjation

4. Incubate Membranes with
Radioligand and Lorglumide

5. Separate Bound and Free Ligand
(via filtration)

6. Quantify Radioactivity
(scintillation counting)

7. Data Analysis
(calculate ICso and Ki)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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